molecular formula C15H26O13 B1144900 (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol CAS No. 47592-59-6

(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B1144900
CAS No.: 47592-59-6
M. Wt: 414.36 g/mol
InChI Key: JCSJTDYCNQHPRJ-UHFFFAOYSA-N
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Description

(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a type of xylo-oligosaccharide composed of three xylose units linked by β-1,4-glycosidic bonds. It is derived from xylan, a major component of plant cell walls, and is known for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli .

Mechanism of Action

Target of Action

Xylotriose, a natural xylooligosaccharide, primarily targets the gut microbiota, specifically beneficial bacteria such as Bifidobacterium and Lactobacillus . These bacteria play crucial roles in maintaining gut health by aiding digestion, enhancing immune function, and producing short-chain fatty acids (SCFAs).

Mode of Action

Xylotriose interacts with its targets by serving as a substrate for bacterial enzymes like β-xylosidase . This interaction leads to the hydrolysis of xylotriose into simpler sugars, which are then utilized by the bacteria for growth and metabolic activities. The enzymatic breakdown of xylotriose enhances the proliferation of beneficial gut bacteria, contributing to a healthier gut microbiome .

Biochemical Pathways

The hydrolysis of xylotriose by β-xylosidase initiates a series of biochemical pathways. The resulting monosaccharides enter the glycolytic pathway, leading to the production of SCFAs such as acetate, propionate, and butyrate . These SCFAs have various beneficial effects, including serving as energy sources for colonocytes, regulating immune responses, and maintaining gut barrier integrity .

Pharmacokinetics

Xylotriose exhibits favorable pharmacokinetic properties, including good solubility and stability in the gastrointestinal tract . Its absorption is minimal, allowing it to reach the colon where it exerts its prebiotic effects. The compound’s stability ensures that it remains intact until it reaches the target site, maximizing its bioavailability and efficacy .

Result of Action

The primary molecular and cellular effects of xylotriose include the promotion of beneficial gut bacteria growth and the production of SCFAs . These effects lead to improved gut health, enhanced immune function, and potential protection against gastrointestinal disorders. Additionally, xylotriose may contribute to the reduction of pathogenic bacteria by outcompeting them for resources .

Biochemical Analysis

Biochemical Properties

Xylotriose plays a crucial role in biochemical reactions, particularly in the degradation of hemicellulose. It is a substrate for the enzyme endo-1,4-beta-xylanase, which catalyzes the hydrolysis of xylan into xylooligosaccharides, including xylotriose . This enzyme is produced by various microorganisms, including bacteria and fungi, and is essential for the breakdown of plant biomass.

In addition to endo-1,4-beta-xylanase, xylotriose interacts with other enzymes such as beta-xylosidase, which further hydrolyzes xylotriose into individual xylose units . These interactions are vital for the complete degradation of hemicellulose and the release of fermentable sugars, which can be utilized in biofuel production and other industrial processes.

Cellular Effects

Xylotriose has been shown to influence various cellular processes. In microbial cells, xylotriose serves as a carbon source, promoting growth and metabolism . It can also affect cell signaling pathways by acting as an inducer of specific genes involved in carbohydrate metabolism. For example, in certain bacteria, the presence of xylotriose can upregulate the expression of genes encoding xylan-degrading enzymes, enhancing the organism’s ability to utilize hemicellulose .

In plant cells, xylotriose can impact cell wall remodeling and defense responses. It has been observed that xylotriose and other xylooligosaccharides can act as signaling molecules, triggering the expression of genes associated with cell wall modification and pathogen resistance .

Molecular Mechanism

The molecular mechanism of xylotriose involves its binding interactions with specific enzymes and proteins. Xylotriose binds to the active site of endo-1,4-beta-xylanase, where it undergoes hydrolysis to produce shorter xylooligosaccharides . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between xylotriose and the enzyme’s active site residues.

Furthermore, xylotriose can act as an inducer of gene expression by binding to regulatory proteins that control the transcription of xylan-degrading enzymes . This induction mechanism involves the recognition of xylotriose by specific transcription factors, leading to the activation of target genes and the production of enzymes required for hemicellulose degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of xylotriose can change over time due to its stability and degradation. Xylotriose is relatively stable under ambient conditions, with a shelf life of over two years when stored properly . In aqueous solutions, xylotriose can undergo hydrolysis by beta-xylosidase, leading to the gradual release of xylose units .

Long-term studies have shown that xylotriose can have sustained effects on cellular function, particularly in microbial cultures. Continuous exposure to xylotriose can maintain the induction of xylan-degrading enzymes, promoting efficient hemicellulose degradation over extended periods .

Dosage Effects in Animal Models

The effects of xylotriose in animal models vary with different dosages. At low doses, xylotriose can act as a prebiotic, promoting the growth of beneficial gut bacteria and enhancing gut health . At high doses, xylotriose may cause gastrointestinal discomfort and other adverse effects due to its osmotic properties and rapid fermentation by gut microbiota .

Threshold effects have been observed in studies where moderate doses of xylotriose resulted in optimal prebiotic effects without causing significant adverse reactions . These findings highlight the importance of dosage optimization for the safe and effective use of xylotriose in animal models.

Metabolic Pathways

Xylotriose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. In microbial cells, xylotriose is hydrolyzed by beta-xylosidase into xylose units, which enter the pentose phosphate pathway . This pathway generates reducing equivalents and precursors for nucleotide and amino acid biosynthesis.

In addition, xylotriose can influence metabolic flux by acting as an inducer of xylan-degrading enzymes . The increased production of these enzymes enhances the breakdown of hemicellulose, leading to the release of fermentable sugars and the subsequent activation of glycolytic and fermentative pathways.

Transport and Distribution

The transport and distribution of xylotriose within cells and tissues involve specific transporters and binding proteins. In microbial cells, xylotriose is transported across the cell membrane by ATP-binding cassette transporters, which recognize and bind to xylooligosaccharides . Once inside the cell, xylotriose is further hydrolyzed by intracellular enzymes to release xylose units.

In plant cells, xylotriose can be transported through the apoplast and symplast, reaching various tissues and organs . The distribution of xylotriose within the plant is influenced by its interactions with cell wall components and transport proteins.

Subcellular Localization

The subcellular localization of xylotriose is determined by its interactions with specific targeting signals and post-translational modifications. In microbial cells, xylotriose is primarily localized in the cytoplasm, where it undergoes hydrolysis by intracellular enzymes . Xylotriose can also be found in the periplasmic space, where it interacts with transport proteins and regulatory factors.

In plant cells, xylotriose can localize to the cell wall, where it acts as a signaling molecule and substrate for cell wall-modifying enzymes . The localization of xylotriose within the cell wall is influenced by its binding interactions with cell wall polysaccharides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into smaller oligosaccharides, including xylotriose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: Industrial production of xylotriose often involves the use of agricultural residues such as corncobs, rice straw, and sugarcane bagasse. These materials are subjected to pretreatment processes like steam explosion or acid hydrolysis to break down the lignocellulosic structure, followed by enzymatic hydrolysis to produce xylo-oligosaccharides .

Chemical Reactions Analysis

Types of Reactions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include xylose, xylobiose, and other xylo-oligosaccharides .

Scientific Research Applications

(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol: this compound is unique due to its optimal chain length, which makes it highly effective in promoting the growth of beneficial gut bacteria. Its specific structure allows for better fermentation and utilization by gut microbiota, leading to enhanced health benefits compared to other xylo-oligosaccharides .

Properties

CAS No.

47592-59-6

Molecular Formula

C15H26O13

Molecular Weight

414.36 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2

InChI Key

JCSJTDYCNQHPRJ-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O

Synonyms

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose

Origin of Product

United States

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